

3-(3-Chlorophenyl)pyrrolidine CAS number lookup

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Compound of Interest

Compound Name: 3-(3-Chlorophenyl)pyrrolidine

CAS No.: 914299-59-5

Cat. No.: B1592184

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An In-Depth Technical Guide to **3-(3-Chlorophenyl)pyrrolidine** for Advanced Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **3-(3-Chlorophenyl)pyrrolidine**, a heterocyclic amine of significant interest in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data presentation to offer field-proven insights into the synthesis, characterization, and application of this versatile chemical scaffold. We will explore the causality behind its utility in targeting the central nervous system and the rigorous analytical methodologies required to validate its use in a research setting.

Core Chemical Identity and Physicochemical Properties

3-(3-Chlorophenyl)pyrrolidine is a substituted pyrrolidine ring, a five-membered nitrogen-containing heterocycle. The pyrrolidine scaffold is a cornerstone in drug discovery, prized for its ability to introduce three-dimensional complexity into molecular designs, a feature known to

enhance binding affinity and selectivity for biological targets.[1][2] The addition of a 3-chlorophenyl group at the 3-position creates a specific stereochemical and electronic profile that has been explored for various pharmacological activities.

The primary identifier for the free base form of this compound is CAS Number 914299-59-5.[3] [4] It is critical to distinguish this from its hydrochloride salt, which has a separate CAS number (1095545-16-6).[5]

Table 1: Chemical Identifiers and Properties



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| Form | Solid (as hydrochloride salt) | Hit2Lead[5] |

Synthesis Pathway: A Representative Approach

The synthesis of substituted pyrrolidines like **3-(3-Chlorophenyl)pyrrolidine** can be achieved through various synthetic routes. While specific, proprietary methods may exist, a common and logical approach involves the cyclization of a suitable precursor derived from a substituted succinic acid. The following workflow illustrates a plausible, multi-step synthesis, reflecting strategies seen in the literature for analogous structures.[7]

The rationale for this pathway is its convergent nature, allowing for the late-stage introduction of diversity if needed. The initial step establishes the core carbon skeleton, followed by a cyclization to form the pyrrolidine ring, a robust and well-documented transformation.



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Caption: Fig 1. Representative synthetic workflow for **3-(3-Chlorophenyl)pyrrolidine**.

Analytical Characterization Workflow

To ensure the identity, purity, and quality of a synthesized batch of **3-(3-Chlorophenyl)pyrrolidine**, a multi-technique analytical approach is mandatory. This self-validating system ensures that the material used in subsequent biological assays is precisely what it is intended to be, a cornerstone of trustworthy and reproducible science. The typical workflow is outlined below.



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Caption: Fig 2. Standard analytical workflow for compound validation.

Experimental Protocols:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
 - Acquire ¹H NMR spectra to confirm the presence and integration of protons corresponding to the pyrrolidine and chlorophenyl rings.
 - Acquire ¹³C NMR spectra to verify the number and type of carbon atoms.
 - Causality: NMR is the gold standard for unambiguous structure elucidation, providing direct evidence of the covalent bonding framework.
- Mass Spectrometry (MS):
 - Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
 - Infuse the sample into an ESI or APCI source coupled to a mass analyzer.
 - Acquire a full scan spectrum in positive ion mode to detect the protonated molecule [M+H]⁺.
 - Causality: MS provides a rapid and highly accurate determination of the molecular weight, confirming the elemental composition.
- High-Performance Liquid Chromatography (HPLC):
 - Develop a suitable reverse-phase method (e.g., C18 column with a water/acetonitrile mobile phase gradient).
 - Inject a known concentration of the sample.
 - Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

- Integrate the peak areas to calculate the purity as a percentage of the total detected analytes.
- Causality: HPLC is essential for quantifying the purity of the compound, separating it from any starting materials, byproducts, or degradation products.

Applications in CNS Research and Drug Development

The pyrrolidine scaffold is a privileged structure in neuroscience research.[8] Its non-planar, sp^3 -rich nature allows it to explore three-dimensional chemical space more effectively than flat, aromatic rings, often leading to improved pharmacological properties.[2]

Derivatives of **3-(3-Chlorophenyl)pyrrolidine** have been specifically investigated as potential anticonvulsant and antinociceptive agents.[7] Research into related compounds, such as 3-(p-chlorophenyl)pyrrolidine, has shown that this scaffold can serve as a prodrug for gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS.[9][10]

The rationale for its potential efficacy stems from its structural features:

- **CNS Penetration:** The lipophilic chlorophenyl group and the overall molecular profile suggest the potential for crossing the blood-brain barrier.
- **Metabolic Conversion:** The pyrrolidine ring can undergo metabolic oxidation in the brain to form active metabolites like 4-amino-3-(p-chlorophenyl)butanoic acid (baclofen), a known GABA agonist.[9]
- **Ion Channel Modulation:** Other studies on similar pyrrolidine-based structures suggest a mechanism involving the inhibition of voltage-gated sodium channels, which helps stabilize neuronal membranes and suppress seizure activity.[11]



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Caption: Fig 3. Hypothesized mechanism of action via prodrug metabolism.

Conclusion and Future Outlook

3-(3-Chlorophenyl)pyrrolidine represents a valuable chemical tool and building block for the development of novel therapeutics, particularly for CNS disorders. Its synthesis is achievable through established chemical pathways, and its characterization relies on a robust, multi-technique analytical workflow that ensures scientific integrity. The core value of this scaffold lies in its favorable physicochemical properties for CNS penetration and its potential for metabolic activation or direct interaction with key neuronal targets like ion channels and neurotransmitter receptors. Future research should focus on stereoselective synthesis to isolate and test individual enantiomers, as biological activity is often stereospecific, and further exploration of its metabolic profile in various *in vitro* and *in vivo* models.

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